Cas no 1504-65-0 (3-(2-nitrophenyl)prop-2-en-1-ol)

3-(2-nitrophenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-ol, 3-(2-nitrophenyl)-
- (E)-3-(2-nitrophenyl) prop-2-en-1-ol
- 3-(2-nitrophenyl)prop-2-en-1-ol
- EN300-1830890
- Z1198223850
- EN300-8087024
- 1504-65-0
- 130489-97-3
- G57402
- AKOS006243276
- (2E)-3-(2-NITROPHENYL)PROP-2-EN-1-OL
- CS-0262008
- SCHEMBL4631530
- (E)-3-(2-nitrophenyl)prop-2-en-1-ol
-
- インチ: InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2/b5-3+
- InChIKey: JQDUHQARXQIRHF-HWKANZROSA-N
- SMILES: C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-]
計算された属性
- 精确分子量: 179.05827
- 同位素质量: 179.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 66Ų
- XLogP3: 1.3
じっけんとくせい
- PSA: 63.37
3-(2-nitrophenyl)prop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830890-0.05g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
Enamine | EN300-1830890-0.25g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
Enamine | EN300-1830890-10.0g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
Enamine | EN300-1830890-1.0g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
Enamine | EN300-1830890-10g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 10g |
$1778.0 | 2023-09-19 | ||
Enamine | EN300-1830890-0.5g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
Enamine | EN300-1830890-2.5g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-1830890-0.1g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 95.0% | 0.1g |
$364.0 | 2025-03-21 | |
Enamine | EN300-1830890-1g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 1g |
$414.0 | 2023-09-19 | ||
Enamine | EN300-1830890-5g |
3-(2-nitrophenyl)prop-2-en-1-ol |
1504-65-0 | 5g |
$1199.0 | 2023-09-19 |
3-(2-nitrophenyl)prop-2-en-1-ol 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-(2-nitrophenyl)prop-2-en-1-olに関する追加情報
3-(2-Nitrophenyl)Prop-2-en-1-ol: A Comprehensive Overview
3-(2-Nitrophenyl)prop-2-en-1-ol, also known by its CAS number CAS No. 1504-65-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has been the subject of extensive research in recent years. Its applications span across various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. In this article, we will delve into the structural features, chemical properties, synthesis methods, and the latest research findings related to this compound.
The molecular structure of 3-(2-nitrophenyl)prop-2-en-1-ol comprises a nitro group attached to a phenyl ring, which is further connected to a propenol moiety. This arrangement imparts the compound with both aromatic and aliphatic characteristics, making it versatile for various chemical reactions. The presence of the nitro group introduces electron-withdrawing effects, which influence the reactivity and stability of the molecule. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
One of the most notable advancements in the study of CAS No. 1504-65-0 is its role in drug discovery. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace certain functional groups in existing drugs without altering their pharmacokinetic profiles significantly. This property has led to its use in designing more potent and selective drug candidates for various therapeutic targets, including cancer and neurodegenerative diseases.
In terms of synthesis, 3-(2-nitrophenyl)prop-2-en-1-ol can be prepared through several methods, including nucleophilic aromatic substitution and conjugate addition reactions. These methods have been optimized in recent years to improve yield and purity. For instance, a study published in 2023 demonstrated a novel catalytic approach that significantly reduced reaction time while maintaining high selectivity. Such advancements underscore the importance of continuous innovation in synthetic chemistry.
The chemical stability of CAS No. 1504-65-0 under various conditions has also been a focal point of recent research. Studies have shown that the compound exhibits good thermal stability up to 150°C and is resistant to hydrolysis under neutral conditions. However, it can undergo oxidation reactions under specific conditions, which may limit its application in certain environments. Understanding these properties is crucial for its safe handling and storage.
In the field of materials science, 3-(2-nitrophenyl)prop-2-en-1-ol has been utilized as a building block for constructing advanced materials with tailored properties. For example, researchers have successfully incorporated this compound into polymeric networks to enhance their mechanical strength and thermal resistance. These findings open new avenues for its application in high-performance composites and electronic devices.
Another area where this compound has gained attention is in green chemistry. Its ability to participate in catalytic cycles without generating harmful byproducts makes it an attractive candidate for sustainable chemical processes. Recent breakthroughs include its use as a ligand in transition metal-catalyzed reactions, which have shown promise in reducing waste and improving atom economy.
In conclusion, CAS No. 1504-65-0, or 3-(2-nitrophenyl)prop-2-en-1-one, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations within organic chemistry and beyond.
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